molecular formula C6H15O8P B10776511 [(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate

[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate

Cat. No.: B10776511
M. Wt: 246.15 g/mol
InChI Key: KLPBNGZTTQNYHR-QBQQJPCDSA-N
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Description

2-Deoxy-Glucitol-6-Phosphate is a small molecule belonging to the class of organic compounds known as monosaccharide phosphates. These compounds are characterized by a phosphate group linked to a carbohydrate unit. 2-Deoxy-Glucitol-6-Phosphate is particularly significant in biochemical pathways and has been studied for its various applications in scientific research .

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy-Glucitol-6-Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction results in the formation of alcohols .

Scientific Research Applications

2-Deoxy-Glucitol-6-Phosphate has a wide range of applications in scientific research:

Mechanism of Action

2-Deoxy-Glucitol-6-Phosphate exerts its effects by interacting with specific enzymes and biochemical pathways. One of its primary targets is inositol-3-phosphate synthase, which catalyzes the conversion of glucose 6-phosphate to 1-myo-inositol 1-phosphate in a NAD-dependent manner. This enzyme is crucial in the biosynthesis of myo-inositol, a key molecule in various cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Deoxy-Glucitol-6-Phosphate is unique due to its specific structure and the presence of a phosphate group linked to a deoxy sugar. This structural uniqueness allows it to participate in distinct biochemical reactions and pathways, making it valuable for targeted research applications .

Properties

Molecular Formula

C6H15O8P

Molecular Weight

246.15 g/mol

IUPAC Name

[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15O8P/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13/h4-10H,1-3H2,(H2,11,12,13)/t4-,5?,6+/m1/s1

InChI Key

KLPBNGZTTQNYHR-QBQQJPCDSA-N

Isomeric SMILES

C(CO)[C@H]([C@@H](C(COP(=O)(O)O)O)O)O

Canonical SMILES

C(CO)C(C(C(COP(=O)(O)O)O)O)O

Origin of Product

United States

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